

Technical Guide: Physicochemical Properties of 4-Bromo-2,6-dichloroaniline

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Compound of Interest

Compound Name: 4-Bromo-2,6-dichloroaniline

Cat. No.: B1266110

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Introduction

4-Bromo-2,6-dichloroaniline is a halogenated aromatic amine of significant interest in synthetic organic chemistry. Its trifunctional nature, possessing bromine, chlorine, and amino substituents on a benzene ring, makes it a versatile intermediate in the preparation of a variety of complex molecules. Notably, it serves as a crucial building block in the synthesis of certain agrochemicals, particularly a class of potent GABA (gamma-aminobutyric acid) receptor antagonist insecticides. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive overview of the core physical properties of **4-bromo-2,6-dichloroaniline**, supported by detailed experimental methodologies and a visualization of its application in synthetic pathways.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of **4-bromo-2,6-dichloroaniline** are summarized in the tables below. These values have been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties of **4-Bromo-2,6-dichloroaniline**

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₆ H ₄ BrCl ₂ N | [1] |
| Molecular Weight | 240.91 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 83-87 °C | [2] |
| Boiling Point | 256.5 °C (Predicted) | [2] |
| Density | 1.827 g/cm ³ (Predicted) | [2] |
| CAS Number | 697-88-1 | [1] |

Table 2: Spectroscopic Data Summary for **4-Bromo-2,6-dichloroaniline**

| Spectroscopic Technique | Key Data Points | Reference |
|---|---|-----------|
| Infrared (IR) Spectroscopy | Gas Phase Spectrum Available | [3][4] |
| Mass Spectrometry (MS) | Electron Ionization Mass Spectrum Available | [3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Data available in spectral databases | N/A |

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physical properties of solid organic compounds like **4-bromo-2,6-dichloroaniline**. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- A small sample of dry **4-bromo-2,6-dichloroaniline** is finely ground using a mortar and pestle.
- The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Solubility Profile Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Apparatus:

- Small test tubes
- Vortex mixer
- Spatula
- Graduated pipettes

Procedure:

- A small, accurately weighed amount of **4-bromo-2,6-dichloroaniline** (e.g., 10 mg) is placed into a series of test tubes.
- A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, toluene, etc.) is added to each test tube.
- The test tubes are agitated using a vortex mixer for a set period (e.g., 1 minute).
- The mixture is visually inspected to determine if the solid has completely dissolved.
- Solubility is categorized as soluble, sparingly soluble, or insoluble based on the visual observation. Due to its halogenated and aromatic nature, **4-bromo-2,6-dichloroaniline** is expected to be poorly soluble in water but soluble in common organic solvents.

Spectroscopic Analysis

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Procedure:

- Approximately 10-20 mg of **4-bromo-2,6-dichloroaniline** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- The sample is gently agitated to ensure complete dissolution.
- The NMR tube is placed in the spectrometer.
- Standard acquisition parameters for ^1H and ^{13}C NMR are utilized, including appropriate pulse sequences, acquisition times, and relaxation delays.

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

- A small amount of the solid **4-bromo-2,6-dichloroaniline** is placed directly onto the ATR crystal of the FTIR spectrometer.

- The pressure arm is lowered to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm^{-1}).

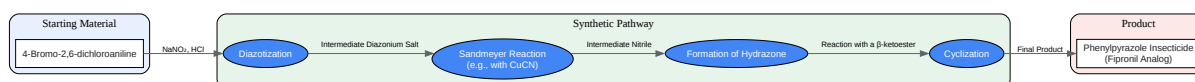
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized and then ionized by a beam of high-energy electrons.
- The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Synthetic Application and Visualization

4-Bromo-2,6-dichloroaniline is a key intermediate in the synthesis of phenylpyrazole insecticides, such as fipronil and its analogs. These insecticides act as non-competitive antagonists of the GABA receptor in insects, leading to central nervous system disruption. The following diagram illustrates a generalized synthetic pathway to a phenylpyrazole insecticide starting from **4-bromo-2,6-dichloroaniline**.



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Caption: Generalized synthetic pathway from **4-bromo-2,6-dichloroaniline** to a phenylpyrazole insecticide.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **4-bromo-2,6-dichloroaniline**, a compound of considerable importance in the synthesis of agrochemicals. The tabulated data, coupled with the generalized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualization of its synthetic utility further underscores its role as a key building block in the creation of complex and biologically active molecules. A comprehensive understanding of these fundamental characteristics is critical for the safe and efficient handling, reaction optimization, and application of this versatile chemical intermediate.

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